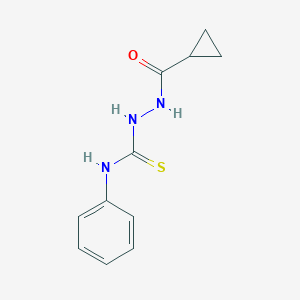
N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds involves bridging acyl groups at specific positions . For instance, a series of nine new compounds bridged by acyl groups at the 5,8-dihydroxyl group of DHNQ were synthesized . The size of the acyl group was found to influence the antitumor activity of the compounds .Aplicaciones Científicas De Investigación
Antimicrobial Activities
A novel synthesis approach involving benzothiazole-substituted β-lactam hybrids, starting from (benzo[d]thiazol-2-yl)phenol, has demonstrated moderate antimicrobial activities against a broad spectrum of Gram-positive and Gram-negative bacterial strains. These compounds, derived from a ketene source that includes structures related to N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, highlight the potential for developing new antimicrobial agents (Alborz et al., 2018).
Antitumor Evaluation
Research into N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic rings, using the 2-(4-aminophenyl)benzothiazole structure as a pharmacophoric group, has shown considerable anticancer activity against several human tumor cell lines. This underlines the compound's role in the development of potential antitumor therapies (Yurttaş, Tay, & Demirayak, 2015).
Synthesis of Pharmacologically Active Agents
The compound also serves as a building block in the synthesis of alpha-fluorovinyl Weinreb amides and alpha-fluoroenones, showcasing its versatility in organic synthesis. This capability is essential for developing novel pharmacologically active molecules, offering a pathway to explore diverse medicinal chemistry applications (Ghosh et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-11-6-5-9-13-15(11)18-16(21-13)17-14(19)10-20-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCFGEXAXSIKDP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=O)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorophenyl)-2-[4-(4-ethoxyanilino)-4-oxobutanoyl]hydrazinecarboxamide](/img/structure/B505867.png)
![4-(2-{[4-(acetylamino)phenyl]sulfonyl}hydrazino)-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B505870.png)

![N-{4-[(mesitylamino)sulfonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B505873.png)

![N-{4-[(4-ethoxyanilino)sulfonyl]phenyl}cyclohexanecarboxamide](/img/structure/B505875.png)



![2-(4-tert-butylphenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B505882.png)

![2-(4-tert-butylphenoxy)-N-{4-[(4-methoxyanilino)sulfonyl]phenyl}acetamide](/img/structure/B505888.png)